

Technical Support Center: Purification of 1-Methylazepan-4-one Hydrochloride

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Compound of Interest

Compound Name: *1-methylazepan-4-one*
Hydrochloride

Cat. No.: *B025934*

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of **1-methylazepan-4-one Hydrochloride** (CAS: 19869-42-2).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of **1-methylazepan-4-one hydrochloride**.

Problem	Potential Cause(s)	Suggested Solution(s)
Low Yield After Recrystallization	<ul style="list-style-type: none">- The compound is too soluble in the chosen solvent.- Too much solvent was used during recrystallization.- Premature crystallization and loss of product during hot filtration.	<ul style="list-style-type: none">- Select a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated. Isopropanol is a good starting point.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent the product from crashing out.
Product "Oils Out" During Recrystallization	<ul style="list-style-type: none">- The melting point of the compound is lower than the boiling point of the solvent.- Presence of impurities that depress the melting point.	<ul style="list-style-type: none">- Lower the crystallization temperature by using a mixed solvent system (e.g., isopropanol/diethyl ether).- Try to "scratch" the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure 1-methylazepan-4-one hydrochloride.
Persistent Impurities in the Final Product	<ul style="list-style-type: none">- Co-crystallization of impurities with similar solubility profiles.- Incomplete reaction or presence of starting materials.- Side-products from the synthesis (e.g., from a Dieckmann condensation).	<ul style="list-style-type: none">- Perform a preliminary purification step, such as a wash with a solvent in which the impurity is soluble but the product is not (e.g., diethyl ether).- Consider column chromatography. A polar stationary phase like silica gel with a mobile phase of dichloromethane/methanol or ethyl acetate/methanol could be effective.- If the impurity is a non-polar organic residue,

an extraction with a non-polar solvent like hexanes might be beneficial before recrystallization.

Product is a Discolored (e.g., Yellow or Brown) Solid

- Presence of colored impurities from the synthesis or degradation.

- Treat a solution of the crude product with activated charcoal before filtration and recrystallization. Be aware that this may reduce the overall yield.

Difficulty in Isolating the Hydrochloride Salt

- Incorrect pH during the salting-out process.

- Ensure the pH of the solution is acidic (pH 1-2) during the addition of hydrochloric acid to precipitate the hydrochloride salt.^[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of **1-methylazepan-4-one hydrochloride** after a single recrystallization?

A1: While this depends on the purity of the crude material, a single, well-executed recrystallization can significantly improve purity. Purity levels of $\geq 95\%$ are commonly reported by commercial suppliers.^{[2][3]} With an optimized process, it is possible to achieve purities as high as 99% (as determined by GC).

Q2: What are some suitable solvents for the recrystallization of **1-methylazepan-4-one hydrochloride**?

A2: Isopropanol is a commonly suggested solvent for the recrystallization of hydrochloride salts.^[4] Acetone has also been mentioned as a solvent for crystallization in a synthesis procedure.^[1] A mixed solvent system, such as isopropanol/diethyl ether, can also be effective, especially if the product is "oiling out".

Q3: My compound is very water-soluble. How can I effectively purify it without significant loss?

A3: Due to its high water solubility, aqueous workups should be minimized. Purification methods that do not involve water, such as recrystallization from organic solvents or column chromatography with an organic mobile phase, are recommended.[4]

Q4: What are the likely impurities I might encounter?

A4: Impurities can originate from the starting materials or side-reactions during synthesis. If a Dieckmann condensation is used, potential impurities could include unreacted diester starting material or byproducts from intermolecular condensation.

Q5: How should I store purified **1-methylazepan-4-one hydrochloride**?

A5: It is recommended to store the compound at room temperature or refrigerated (2-8°C) in a tightly sealed container under an inert atmosphere.

Quantitative Data Summary

Parameter	Value	Source(s)
Molecular Formula	C ₇ H ₁₄ ClNO	[2][5]
Molecular Weight	163.65 g/mol	[2][5]
Typical Purity	≥95%, >97%, 98%	[2][6]
Melting Point	165.8–166.4 °C	
Appearance	Colorless to light yellow solid	

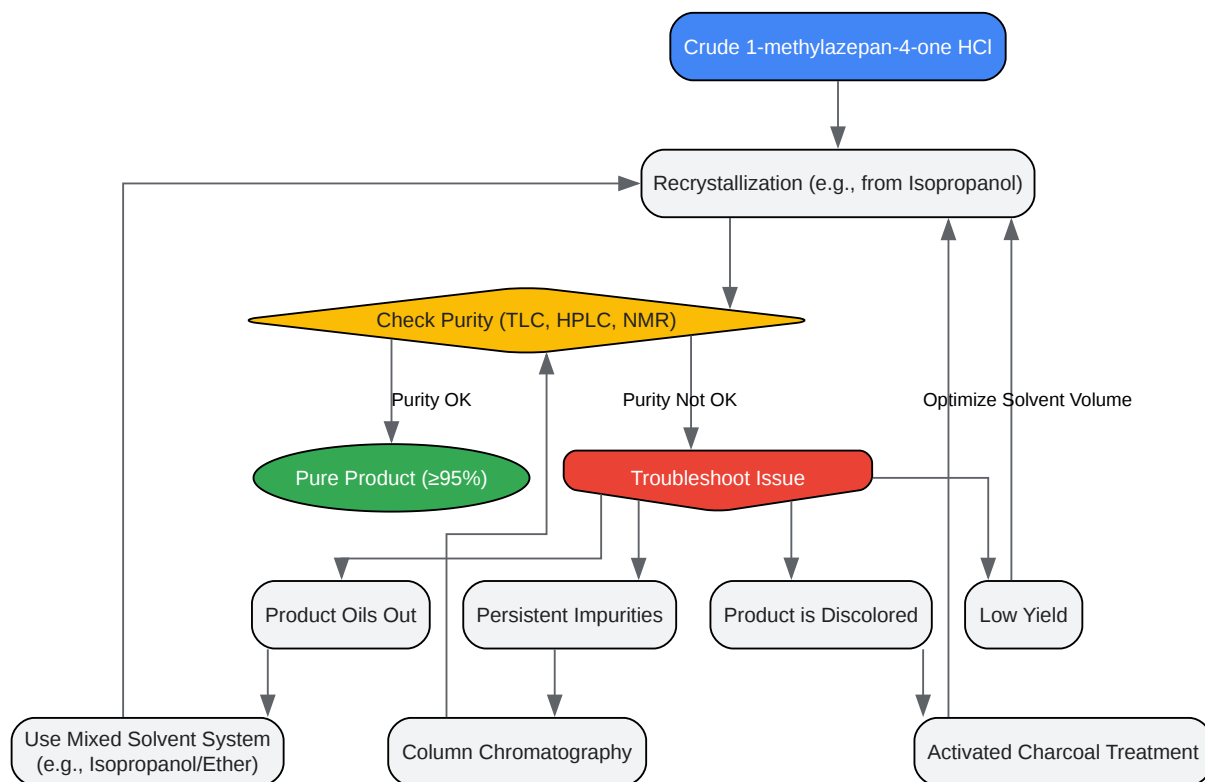
Experimental Protocols

Protocol for Recrystallization from Isopropanol

- **Dissolution:** Place the crude **1-methylazepan-4-one hydrochloride** in a clean Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture gently (e.g., in a water bath) while stirring until the solid is completely dissolved.
- **Decolorization (Optional):** If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

- **Hot Filtration:** Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and activated charcoal if used).
- **Crystallization:** Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
- **Isolation:** Collect the crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of cold isopropanol or diethyl ether to remove any remaining soluble impurities.
- **Drying:** Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations



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Caption: Troubleshooting workflow for the purification of **1-methylazepan-4-one Hydrochloride**.

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